Norsufentanil-d3

描述

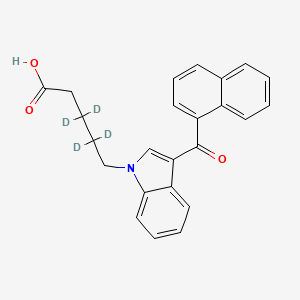

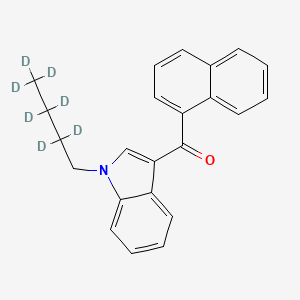

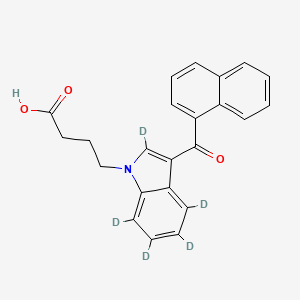

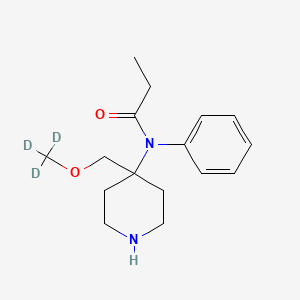

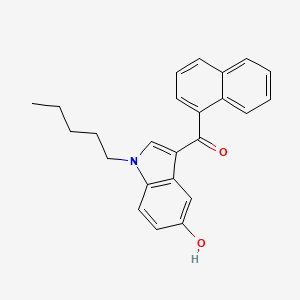

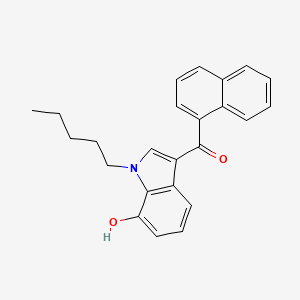

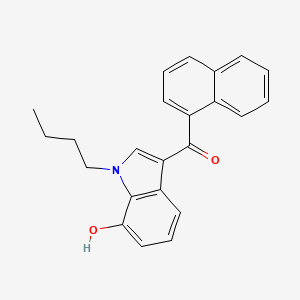

Norsufentanil-d3 is a variant of Norsufentanil that contains three deuterium atoms . It is used as an internal standard for the quantification of norsufentanil by GC- or LC-mass spectrometry .

Synthesis Analysis

Norsufentanil analogues have been synthesized using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction . The construction of the alkynyl group on norsufentanil is followed by this reaction .Molecular Structure Analysis

The molecular formula of Norsufentanil-d3 is C16H24N2O2 . It has a molecular weight of 279.39 g/mol .Chemical Reactions Analysis

The metabolism of new fentanyl analogs like Norsufentanil-d3 generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation .Physical And Chemical Properties Analysis

Norsufentanil-d3 has a molecular weight of 279.39 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 279.202608250 g/mol .科学研究应用

Synthesis and Analgesic Activity : Novel substituted amino acid tethered norsufentanil derivatives were synthesized using the four-component Ugi reaction. These compounds, including norsufentanil, showed promising in vivo analgesic activity, outperforming drugs like sufentanil and norsufentanil in certain cases. Molecular docking and quantitative structure–activity relationship models suggested that these compounds have potent binding to mu and delta-opioid receptors (Nami et al., 2018).

Drug Screening Method : A gas chromatographic-mass spectrometric drug screening method was developed for detecting the N-dealkylated metabolites of fentanyl, sufentanil, and alfentanil, including norsufentanil. This method allows for sensitive and specific detection of these metabolites in human urine (Valaer et al., 1997).

Exposure Assessment : A method using dried blood spots and LC-MS-MS was developed to detect exposure to various fentanyl analogs, including norsufentanil. This approach facilitates rapid sample collection and preparation, enhancing surveillance and response efforts in opioid overdose scenarios (Seymour et al., 2018).

Quantitative Analysis in Biological Samples : A comprehensive LC-MS-based analysis method was established for fentanyl-like drugs, including norsufentanil, in plasma and urine. This method showed excellent selectivity and precision, contributing to more accurate clinical and forensic analysis (Cooreman et al., 2010).

Pharmacogenomics in Forensic Toxicology : Pharmacogenomic studies involving CYP3A41B and 3A53 variant alleles showed a relationship with variable fentanyl metabolism, implicating a role in fentanyl toxicity, which extends to norsufentanil as a related compound (Jin et al., 2005).

Analysis of Fentanyl Analog Exposure : A study following the Moscow theatre siege identified the presence of carfentanil and remifentanil, along with a metabolite called norcarfentanil, in clothing and urine samples from survivors. This highlighted the forensic importance of norsufentanil in the analysis of chemical exposures (Riches et al., 2012).

Opiate Receptor Binding Profiles : A study on fentanyl analogs, including norsufentanil, revealed that not all fentanyls are highly mu-selective, suggesting their potential to produce actions through delta and kappa-opiate receptors (Maguire et al., 1992).

未来方向

属性

IUPAC Name |

N-phenyl-N-[4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOZGJWEIWAWML-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC1(CCNCC1)N(C2=CC=CC=C2)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901038275 | |

| Record name | Norsufentanil-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norsufentanil-d3 | |

CAS RN |

1204688-16-3 | |

| Record name | Norsufentanil-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone](/img/structure/B594067.png)